molecular formula C9H6N2O2S2 B1355065 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile CAS No. 80357-08-0

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile

Cat. No.: B1355065
CAS No.: 80357-08-0
M. Wt: 238.3 g/mol
InChI Key: MHASPMMPFSXRFD-UHFFFAOYSA-N
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Description

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile is a chemical compound with the molecular formula C9H6N2O2S2. It is characterized by the presence of a dioxidobenzo[d]isothiazolyl group attached to a thioacetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile typically involves the reaction of 1,1-dioxidobenzo[d]isothiazole with a suitable thioacetonitrile precursor. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide or acetonitrile, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase-1 (COX-1) enzyme, leading to anti-inflammatory effects. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxidobenzo[d]isothiazol-2-yl)acetonitrile
  • 2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)acetate
  • 2-(1,1-Dioxidobenzo[d]isothiazol-2-yl)thioacetate

Uniqueness

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher binding affinity to certain molecular targets, making it a more potent inhibitor in biochemical assays .

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S2/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHASPMMPFSXRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513981
Record name [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80357-08-0
Record name [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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